molecular formula C14H18FN3O3 B2606610 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1797355-65-7

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2606610
CAS No.: 1797355-65-7
M. Wt: 295.314
InChI Key: SYJWECBSPDSQGB-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound offered for research and development purposes. This molecule features an imidazolidine core, a five-membered ring containing two nitrogen atoms, which is a privileged structure in medicinal chemistry . The presence of the 2-fluorophenyl group can influence the compound's electronic properties, metabolic stability, and its ability to interact with biological targets, making it a valuable scaffold for exploration . Compounds containing the imidazolidinone moiety are of significant interest in pharmaceutical research for designing novel bioactive molecules. The carboxamide and urea-like linkages within the structure are common pharmacophores found in molecules that modulate various enzymes and receptors . As a building block, this compound can be utilized in the synthesis of more complex structures for screening against a range of biological targets. It is strictly intended for laboratory research use by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c1-14(21-2,10-5-3-4-6-11(10)15)9-17-13(20)18-8-7-16-12(18)19/h3-6H,7-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJWECBSPDSQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCNC1=O)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with imidazolidine-2-one . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

  • Mefenacet (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide):

    • Core Structure : Benzothiazole ring linked to an acetamide group.
    • Key Features : The benzothiazole moiety enhances herbicidal activity by inhibiting cell division in weeds. Unlike the target compound, mefenacet lacks fluorine but shares a methoxy-like ether group .
    • Activity : Selective herbicide for rice paddies.
  • Triasulfuron (2-(2-chloroethoxy)-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide): Core Structure: Sulfonylurea backbone with a triazine ring. Key Features: Sulfonylurea herbicides inhibit acetolactate synthase (ALS). The target compound’s imidazolidine core may offer a different mode of action .

Fluorophenyl-Substituted Bioactive Compounds

  • 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl):

    • Core Structure : Phenethylamine with 2-fluorobenzyl and methoxy groups.
    • Key Features : The 2-fluorophenyl group enhances receptor binding affinity in psychoactive compounds. Shared structural motifs with the target compound suggest similar strategies for optimizing lipophilicity and metabolic resistance .
  • 25B-NBOMe HCl (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, HCl):

    • Core Structure : Methoxy-substituted phenethylamine.
    • Key Features : Methoxy groups improve CNS penetration. The target compound’s methoxypropyl chain may similarly enhance bioavailability in pesticidal applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Reference
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide 2-Oxoimidazolidine 2-Fluorophenyl, methoxypropyl Hypothesized pesticide -
Mefenacet Benzothiazole Benzothiazolyloxy, methyl, phenyl Herbicide
Triasulfuron Sulfonylurea Chloroethoxy, triazine, sulfonamide Herbicide
25C-NBF HCl Phenethylamine 2-Fluorobenzyl, chloro, methoxy Psychoactive
25B-NBOMe HCl Phenethylamine Bromo, methoxybenzyl Psychoactive

Research Findings and Mechanistic Insights

  • Role of Fluorine : The 2-fluorophenyl group in the target compound likely increases lipid solubility and resistance to oxidative metabolism, as observed in 25C-NBF HCl . This feature is critical for enhancing environmental persistence in pesticides.
  • Methoxypropyl Chain : Compared to simpler methoxy groups (e.g., in 25B-NBOMe HCl), the methoxypropyl chain may extend half-life by reducing steric hindrance and improving membrane permeability .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and stability. The presence of the imidazolidine ring contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. The inhibition of these enzymes can lead to altered metabolic pathways that promote apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies :
    • The compound has shown promising results in reducing cell viability in various cancer cell lines. For instance, it demonstrated a significant decrease in the survival fraction of HT29 colon cancer cells when combined with 5-fluorouracil (5-FU), suggesting a synergistic effect that enhances cytotoxicity .
  • Mechanistic Insights :
    • The combination of this compound with traditional chemotherapeutics like 5-FU has been shown to impair cellular integrity and function, particularly affecting cytoskeletal elements .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
This compound + 5-FUHT291030
This compoundHT291050
5-FU onlyHT291070

Data indicates that the combination treatment significantly reduces cell viability compared to individual treatments.

Case Study 1: Combination Therapy with 5-FU

A study evaluated the effects of this compound in combination with 5-FU on HT29 cells. The results showed that pre-treatment with the compound followed by exposure to 5-FU led to enhanced cytotoxic effects, indicating potential for improved therapeutic strategies in colorectal cancer management .

Case Study 2: Selectivity Against Mutant IDH

Another investigation focused on the selectivity of this compound against neoplastic diseases characterized by mutant IDH alleles. The findings suggested that it effectively targets these mutations, leading to reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide with ≥95% purity?

  • Methodology : A stepwise approach involving (1) coupling of 2-(2-fluorophenyl)-2-methoxypropylamine with 2-oxoimidazolidine-1-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt), followed by (2) purification via reverse-phase HPLC with acetonitrile/water gradients. Purity should be confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis .
  • Critical Parameters : Control reaction temperature (0–5°C during coupling) and stoichiometric excess (1.2:1) of the amine precursor to minimize unreacted intermediates .

Q. How can researchers validate the structural integrity of the compound post-synthesis?

  • Methodology : Use X-ray diffraction (XRD) for crystallographic confirmation of the fluorophenyl and methoxypropyl substituents. Complement with IR spectroscopy to verify carbonyl (C=O) stretches (~1700 cm⁻¹) and secondary amide bonds (~1650 cm⁻¹) .
  • Data Interpretation : Compare experimental XRD patterns (e.g., space group, unit cell parameters) with computational models (e.g., Mercury CSD) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What is the role of the 2-fluorophenyl moiety in modulating the compound’s pharmacokinetic properties?

  • Methodology : Conduct comparative SAR studies using analogs with substituents like chloro or methoxy at the phenyl ring. Assess metabolic stability via liver microsome assays (human/rat) and plasma protein binding using equilibrium dialysis. Fluorine’s electron-withdrawing effects enhance metabolic resistance, as shown in structurally related N-(2-fluorophenyl)acetamide derivatives .
  • Contradiction Analysis : If bioactivity varies unexpectedly, evaluate fluorine’s impact on lipophilicity (logP) via shake-flask partitioning and correlate with cellular permeability (e.g., Caco-2 assays) .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodology : Standardize assays using (1) ATP-based viability (CellTiter-Glo<sup>®</sup>) and (2) caspase-3/7 activation (apoptosis). Normalize data to positive controls (e.g., staurosporine) and account for cell-line-specific efflux pump expression (e.g., P-gp inhibitors in MDR1-overexpressing lines) .
  • Statistical Approach : Apply multivariate regression to isolate variables (e.g., incubation time, serum concentration) causing IC50 variability .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., GABAA receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using receptor structures (PDB: 6HUP) and optimize force fields for halogen bonding (fluorine’s σ-hole interactions). Validate predictions with radioligand displacement assays (<sup>3</sup>H-muscimol competition) .
  • Limitations : Address false positives by integrating molecular dynamics simulations (50 ns trajectories) to assess binding pose stability .

Experimental Design & Optimization

Q. How should researchers design in vivo studies to evaluate neurotoxicity risks?

  • Methodology : Use a tiered approach:

  • Acute Toxicity : Single-dose administration in rodents (OECD 423), monitoring for seizures or motor deficits.
  • Chronic Exposure : 28-day repeated dosing with histopathological analysis of brain sections (hippocampal neuron density via Nissl staining) .
    • Dose Selection : Base on allometric scaling from in vitro IC50 values and preliminary pharmacokinetic profiling (Cmax, AUC0–24h) .

Q. What analytical techniques resolve degradation products under accelerated stability conditions?

  • Methodology : Subject the compound to ICH Q1A(R2)-recommended stress testing (40°C/75% RH, 3 months). Analyze degradants via UPLC-QTOF-MS with positive/negative ion switching. Key degradation pathways (e.g., methoxypropyl oxidation) can be identified using MS/MS fragmentation patterns .

Data Interpretation & Validation

Q. How can polymorphic forms of the compound impact pharmacological outcomes?

  • Methodology : Screen for polymorphs via slurry conversion (10 solvents, 25–60°C) and characterize using DSC (melting endotherms) and PXRD. Correlate form-specific solubility (powder dissolution assay) with in vivo bioavailability in Sprague-Dawley rats .
  • Mitigation : Optimize crystallization conditions (e.g., anti-solvent addition rate) to isolate the thermodynamically stable form .

Q. What strategies validate target engagement in complex biological matrices (e.g., brain homogenates)?

  • Methodology : Use CETSA (Cellular Thermal Shift Assay) to monitor compound-induced thermal stabilization of the target protein. Combine with immunoprecipitation-MS to confirm binding specificity .

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